

Early Research on Calcium Ascorbate Threonate: A Technical Whitepaper

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Compound of Interest

Compound Name: *Ester C*

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the foundational research concerning calcium ascorbate threonate. It emphasizes its chemical characteristics, early biological evaluations, and the experimental methodologies employed in these initial studies.

Introduction

Calcium L-threonate is the calcium salt of L-threonic acid, a key metabolite of Vitamin C (L-ascorbic acid).^{[1][2]} Early research into this compound was driven by the hypothesis that L-threonate could influence the biological activity of Vitamin C, potentially enhancing its uptake and utilization.^{[1][3]} This interest led to investigations into its chemical nature, its effects in cellular and animal models, and its pharmacokinetic profile in humans. This whitepaper synthesizes the data and methodologies from this seminal research to provide a comprehensive technical guide for professionals in the field.

Chemical and Physical Properties

Calcium L-threonate is a stable, water-soluble compound.^[4] Its fundamental properties are summarized below.

Table 1: Physicochemical Properties of Calcium L-Threonate

Property	Value	Reference
Chemical Formula	C ₈ H ₁₄ CaO ₁₀	[1][3]
Molecular Weight	310.27 g/mol	[1][3]
Appearance	White or almost white granular powder	[4][5]
Solubility	Soluble in water; Insoluble in alcohol, ether, and chloroform	[2][4]
Melting Point	>300 °C (with decomposition)	[3]
pH (in aqueous solution)	5.8 - 7.0	[4]
Specific Optical Rotation	+13° to +16°	[4]

Early Biological and Preclinical Research

Initial research focused on the central hypothesis that L-threonate could modulate the cellular uptake of ascorbic acid. This was explored through a series of in vitro and animal studies.

In Vitro Studies

A pivotal early study investigated the effect of calcium L-threonate on the uptake of L-ascorbic acid in a human T-lymphoma cell line. The findings indicated a direct, dose-dependent stimulatory effect.[6]

Table 2: Effect of Calcium L-Threonate on Ascorbic Acid Uptake in Human T-Lymphoma Cells

Calcium L-Threonate Concentration (mg%)	Ascorbic Acid Uptake
0 (Control)	Baseline
Increasing Concentrations (up to 1000)	Dose-dependent increase

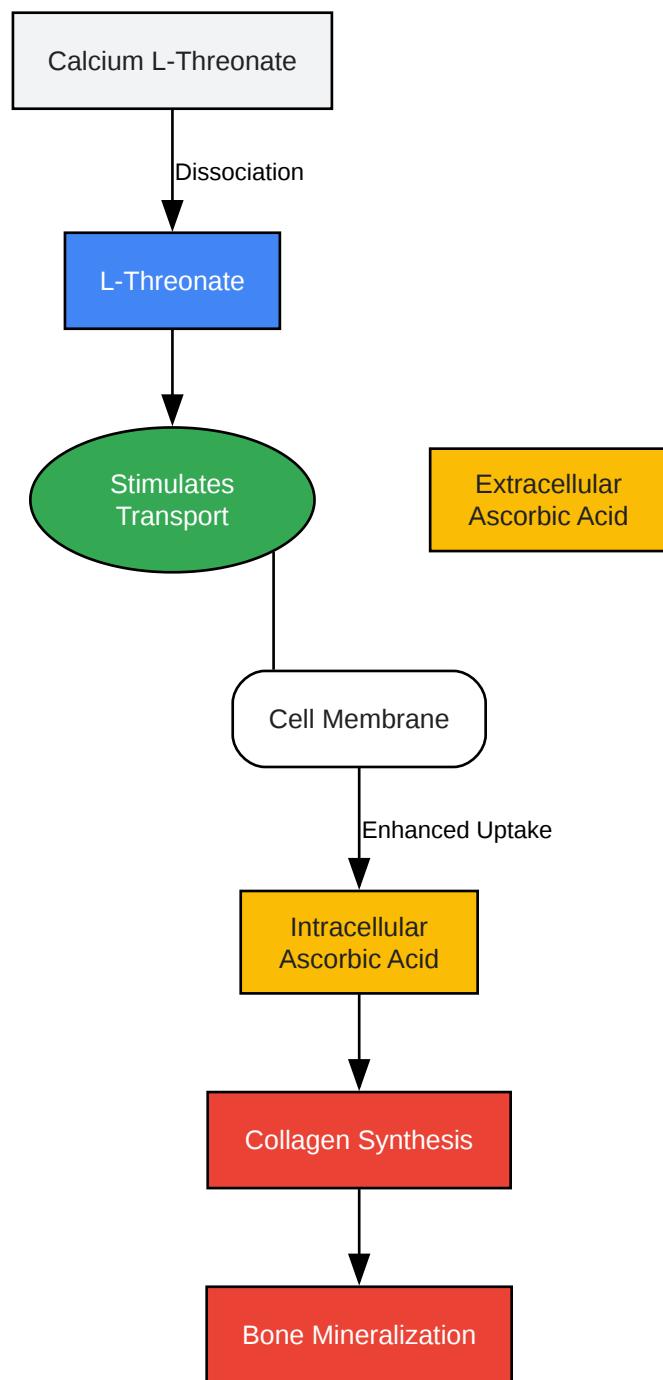
Source: Data derived from qualitative descriptions in the cited research.[6]

Subsequent *in vitro* research explored the role of L-threonate in bone metabolism, linking its action to Vitamin C's known function in collagen synthesis and osteoblast formation.[3][7]

- Inhibition of Bone Resorption: A preclinical study using rabbit osteoclasts demonstrated that calcium L-threonate could inhibit bone resorption.[7][8]
- Enhanced Mineralization: It was reported that *in vitro* treatment with ascorbate supplemented with Vitamin C metabolites, including L-threonate, enhanced the formation of mineralized nodules and collagenous proteins.[7][8]

Proposed Mechanism of Action: Vitamin C Uptake

The primary proposed mechanism is that L-threonate, once dissociated from calcium, facilitates the transport of ascorbic acid into cells.[1][3] Vitamin C is crucial for collagen synthesis, a fundamental process in bone mineralization. By enhancing intracellular Vitamin C levels, L-threonate is thought to indirectly support bone health.[3][7]



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Caption: Proposed mechanism of L-threonate on Vitamin C uptake and bone health.

Pharmacokinetic Studies

To understand its behavior in humans, a Phase I clinical trial was conducted to evaluate the pharmacokinetics and safety of calcium L-threonate in healthy volunteers.

Human Pharmacokinetic Profile

The study involved single and multiple oral administrations and found that L-threonate is rapidly absorbed. However, the absorption did not increase proportionally with the dose, suggesting a saturable absorption mechanism.[7]

Table 3: Single-Dose Pharmacokinetic Parameters of L-Threonate in Healthy Volunteers (Fasted)

Dose (mg)	Tmax (h, median)	t ^{1/2} (h, mean)	Cmax (mg/L, mean)	AUC _{0-∞} (h·mg/L, mean)
675	2.0	2.4 - 2.7	-	-
2025	2.0	2.4 - 2.7	32.3	152.9
4050	2.0	2.4 - 2.7	-	-

Source: Data extracted from the pharmacokinetic study in healthy Chinese volunteers.[7] Note: Cmax and AUC for all doses were not fully detailed in the source abstract.

Key findings from the study include:

- Rapid Absorption: Peak plasma concentrations (Cmax) were reached at a median time of 2.0 hours.[7]
- Food Effect: The absorption of L-threonate was significantly enhanced by food intake. In the 2025 mg dose group, mean Cmax increased from 32.3 to 39.1 mg/L and mean AUC_{0-∞} increased from 152.9 to 203.6 h·mg/L when taken with breakfast.[7]
- Non-Linear Pharmacokinetics: Plasma exposure increased with dose escalation, but dose proportionality was not observed.[7]
- No Accumulation: No systemic accumulation was observed after repeated doses of 2025 mg twice daily for 4 days.[7]
- Safety: The compound was well-tolerated, with only mild and transient adverse events reported.[7]

Experimental Protocols

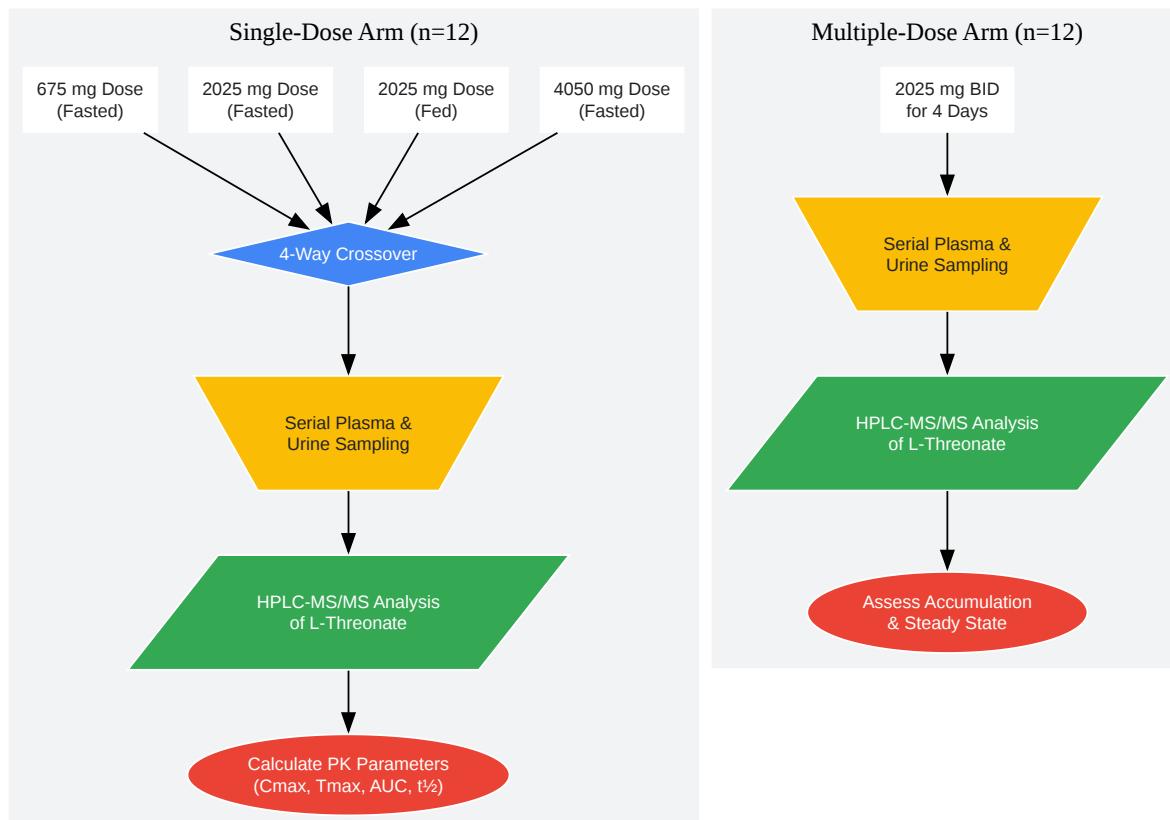
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols from key early studies.

Ascorbic Acid Uptake in T-Lymphoma Cells

- Objective: To determine the effect of calcium L-threonate on the uptake of L-ascorbic acid in a human T-lymphoma cell line.[\[6\]](#)
- Methodology:
 - Cell Culture: Human T-lymphoma cells were cultured under standard conditions.
 - Pre-incubation: Cells were pre-incubated with increasing concentrations of calcium L-threonate (ranging from 0 to 1,000 mg%).
 - Ascorbic Acid Incubation: L-[1-¹⁴C]ascorbic acid (1.25 mg%) was added to the cell cultures.
 - Uptake Measurement: The uptake of radiolabeled ascorbic acid by the cells was measured at various time points.
 - Analysis: The amount of radioactivity within the cells was quantified to determine the rate of ascorbic acid uptake, which was then analyzed in relation to the pre-incubation concentration of calcium L-threonate.

Human Pharmacokinetic Study

- Objective: To evaluate the pharmacokinetics and safety of L-threonate after single and multiple oral doses in healthy volunteers.[\[7\]](#)
- Study Design: Open-label, single- and multiple-dose study.
- Methodology:



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Caption: Experimental workflow for the human pharmacokinetic study.

Conclusion

The early research on calcium ascorbate threonate established its fundamental chemical properties and provided initial evidence for its biological activity. In vitro studies suggested a mechanism involving the enhancement of ascorbic acid uptake, with potential implications for collagen synthesis and bone health. The first-in-human pharmacokinetic study characterized its

absorption, metabolism, and safety profile, confirming its rapid absorption and good tolerability. This foundational work has paved the way for further investigation into the clinical applications and therapeutic potential of this compound as a source of both calcium and a biologically active metabolite of Vitamin C.

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